methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
Description
Methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is a cyclopropane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. This molecule is primarily utilized in organic synthesis, particularly as an intermediate in peptide chemistry and drug discovery. The Boc group serves as a temporary protective group for amines, enabling selective reactivity during multi-step syntheses. The cyclopropane ring introduces steric constraints and conformational rigidity, which can influence molecular interactions in biological systems or material applications .
Notably, this compound is listed as discontinued by CymitQuimica, indicating its specialized use in research rather than industrial-scale production .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFYTQQOAHATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Cyclopropanecarboxylic Acid with Boc-Protected Amines
- Method: The reaction of cyclopropanecarboxylic acid derivatives with tert-butyl carbamate (BocNH2) in the presence of coupling agents.
- Coupling Agents: Dicyclohexylcarbodiimide (DCC) is commonly used to activate the carboxylic acid for amide bond formation.
- Catalysts: 4-Dimethylaminopyridine (DMAP) is employed to accelerate the reaction.
- Solvent: Dichloromethane (DCM) or other aprotic organic solvents.
- Temperature: Typically room temperature to moderate heating.
- Outcome: Formation of the Boc-protected amino cyclopropane ester with good yields.
This method is widely reported for the preparation of similar Boc-protected cyclopropane amino esters and is adaptable for this compound synthesis.
Cyclopropanation of Boc-Protected Amino Acid Derivatives
- Description: Starting from Boc-protected amino acid esters, cyclopropanation reactions (e.g., Simmons-Smith reaction or diazo compound-mediated cyclopropanation) can be used to construct the cyclopropane ring.
- Reagents: Zinc-copper couple with diiodomethane or diazo compounds.
- Conditions: Mild temperatures, inert atmosphere.
- Advantages: Direct formation of the cyclopropane ring with Boc protection already in place.
While specific protocols for this compound are less frequently detailed, this approach is a recognized synthetic strategy in literature for related compounds.
Hydrolysis and Functional Group Transformations
- Example: Hydrolysis of methyl esters or other protecting groups to yield the desired Boc-protected amino cyclopropane carboxylates.
- Conditions: Base-mediated hydrolysis (e.g., NaOH in methanol) followed by acidification.
- Purification: Extraction, drying, and recrystallization.
- Yield: Moderate to high yields reported (e.g., 63% yield in a related difluoromethyl cyclopropane derivative).
Industrial and Scale-Up Considerations
- Continuous Flow Reactors: Industrial production often employs continuous flow techniques to improve reaction control, safety, and scalability.
- Automated Systems: Used to optimize reagent addition, temperature control, and reaction times.
- Purification: Recrystallization and chromatographic techniques ensure high purity.
- Environmental and Safety: Avoidance of hazardous reagents like fluorosulphonic acid methyl ester and sodium hydride in favor of more industrially suitable reagents.
Preparation Data Tables
Stock Solution Preparation for this compound
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 4.6458 mL | 23.2288 mL | 46.4576 mL |
| 5 mM Solution | 0.9292 mL | 4.6458 mL | 9.2915 mL |
| 10 mM Solution | 0.4646 mL | 2.3229 mL | 4.6458 mL |
Note: Solvent selection depends on compound solubility; DMSO, PEG300, Tween 80, and corn oil are commonly used for in vivo formulations.
Detailed Research Findings on Preparation
- Reaction Efficiency: The coupling method using DCC/DMAP in DCM provides high selectivity and yields with minimal side reactions.
- Protecting Group Stability: The Boc group remains stable under the mild reaction conditions, allowing for downstream synthetic manipulations.
- Purification Techniques: Recrystallization from hexane/ethyl acetate mixtures and chromatographic purification yield analytically pure products.
- Alternative Routes: S-alkylation of methionine derivatives followed by cyclization and saponification offers a route to amino cyclopropane carboxylates but involves less industrial-friendly reagents.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Coupling with DCC/DMAP | Cyclopropanecarboxylic acid, BocNH2, DCC, DMAP, DCM, RT | High yield, mild conditions | Requires careful reagent handling |
| Cyclopropanation of Boc-amino esters | Zinc-copper, diiodomethane, inert atmosphere | Direct ring formation | Requires specialized reagents |
| Hydrolysis of protected esters | NaOH in MeOH, acidification | Straightforward, moderate yield | May require purification steps |
| S-alkylation and cyclization | Dimethylsulfate, sodium methylate, Ca(OH)2, HCl | Access to diverse derivatives | Uses hazardous reagents |
Chemical Reactions Analysis
methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include acids, bases, reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1.1. Building Block for Cyclopropane Derivatives
Methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate serves as a versatile building block in the synthesis of cyclopropane derivatives. Cyclopropanes are important in medicinal chemistry due to their unique structural properties, which can enhance the biological activity of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis, allowing for selective reactions without interfering with other functional groups .
1.2. Synthesis of Amino Acids and Peptides
This compound is also utilized in the synthesis of amino acids and peptides. Its structure allows it to participate in coupling reactions, where it can react with other amino acids to form peptide bonds. The cyclopropane moiety can introduce rigidity into peptide structures, which may influence their biological activity .
Medicinal Chemistry
2.1. Drug Development
this compound has been investigated for its potential role in drug development, particularly as a precursor for biologically active compounds. Its ability to form derivatives with enhanced pharmacological properties makes it a valuable compound in the search for new therapeutic agents .
2.2. Anticancer Activity
Research has shown that certain derivatives of cyclopropanecarboxylates exhibit anticancer properties. By modifying the structure of this compound, researchers can explore its efficacy against various cancer cell lines, potentially leading to the development of new anticancer drugs .
Case Studies and Research Findings
3.1. Dynamic Kinetic Resolution
A study demonstrated the dynamic kinetic resolution of related cyclopropane derivatives, showcasing how this compound can be converted into more complex structures through innovative synthetic pathways . This approach highlights its utility in creating enantiomerically enriched compounds, which are crucial in pharmaceuticals.
3.2. Synthesis of Novel Cyclopropane-Containing Compounds
Another research effort focused on synthesizing novel cyclopropane-containing compounds using this methyl ester as a precursor. The findings indicated that modifications to the cyclopropane ring could lead to compounds with enhanced biological activity, further validating its potential in drug discovery .
Tables
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for cyclopropane derivatives |
| Medicinal Chemistry | Precursor for biologically active compounds |
| Drug Development | Potential anticancer activity through modified derivatives |
| Amino Acids and Peptides | Used in coupling reactions for peptide bond formation |
Mechanism of Action
The mechanism of action of methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate involves its ability to act as a precursor in various chemical reactions. It can undergo hydrolysis, reduction, and substitution reactions, leading to the formation of different products that can interact with specific molecular targets and pathways . The exact molecular targets and pathways depend on the specific application and the products formed from the compound.
Comparison with Similar Compounds
Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate
Key Differences :
- Ester Group: The ethyl ester variant (Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, [107259-05-2]) shares a 93% structural similarity with the target compound but differs in the ester group (ethyl vs. methyl) .
- Physicochemical Properties : The ethyl ester exhibits marginally higher molecular weight (257.31 g/mol vs. 243.28 g/mol) and slightly enhanced lipophilicity, which may influence solubility in organic solvents.
- Reactivity : Ethyl esters generally hydrolyze more slowly under basic conditions compared to methyl esters, offering better stability in certain synthetic pathways.
Applications : Both compounds serve as intermediates in peptide synthesis, but the ethyl variant is preferred in reactions requiring prolonged stability against hydrolysis .
1-(Boc-Amino)cyclopropanecarboxylic Acid
Key Differences :
- Functional Group : This analog ([34306-42-8]) replaces the methyl ester with a carboxylic acid group, resulting in a 93% similarity score .
- Reactivity and Solubility : The carboxylic acid form is more polar, enhancing aqueous solubility. This makes it suitable for direct coupling in peptide synthesis (e.g., via carbodiimide activation).
- Synthetic Utility: Unlike the methyl ester, this compound cannot undergo ester hydrolysis, limiting its use in protective-group strategies but expanding its role in direct conjugation reactions.
Neuroprotective Cyclopropane Derivatives (e.g., (±)-PPCC)
Unlike the target compound, (±)-PPCC incorporates a piperidinylmethyl substituent and exhibits σ receptor binding with neuroprotective effects . This highlights how functional group modifications on the cyclopropane scaffold can drastically alter biological activity.
Data Table: Comparative Properties of Key Analogs
Research Findings and Practical Considerations
- Synthetic Challenges: this compound requires rigorous characterization (e.g., NMR, HPLC purity ≥95%) to qualify as a "title compound," as per journal guidelines . In contrast, intermediates in its synthesis may lack full characterization, complicating reproducibility.
- Biological Relevance : While the target compound lacks direct pharmacological data, analogs like (±)-PPCC demonstrate that cyclopropane scaffolds with tailored substituents can achieve specific receptor interactions .
- Commercial Availability: The discontinuation of this compound by suppliers like CymitQuimica underscores its niche application, prompting researchers to explore ethyl or carboxylic acid analogs as alternatives .
Biological Activity
Methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features which may influence its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H17NO4
- Molar Mass : 215.25 g/mol
- CAS Number : 1932378-34-1
- IUPAC Name : methyl (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate
The compound features a cyclopropane core, an amino group protected by a tert-butoxycarbonyl (Boc) moiety, and a carboxylate ester functionality. The presence of the Boc group allows for selective reactions in synthetic pathways, enhancing the compound's utility in organic synthesis .
The biological activity of this compound largely depends on its role as an intermediate in chemical reactions. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, research involving derivatives of cyclopropanecarboxylates has shown promising results against various cancer cell lines:
| Compound | Cell Line | Concentration | Effect (%) |
|---|---|---|---|
| Intermediate 9 | MCF7 | 0.001 µM | 17% (24h) |
| Intermediate 10 | MDA-MB-231 | 0.1 µM | 30% (24h) |
| Intermediate 9 | HCT116 | 0.001 µM | 19% (24h) |
These findings suggest that this compound and its derivatives may have potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
Inhibition of Neuronal Nitric Oxide Synthase
Another area of interest is the inhibition of neuronal nitric oxide synthase (nNOS). Compounds similar to this compound have been proposed as potential therapeutics for neurological disorders due to their ability to modulate nitric oxide production .
Case Studies
- Synthesis and Evaluation of Derivatives : A study synthesized various analogs of cyclopropanecarboxylates to evaluate their biological activities. The results indicated that specific substitutions on the cyclopropane structure significantly affected their potency against cancer cell lines .
- Structure-Activity Relationship (SAR) : Research into the SAR of methyl-containing inhibitors revealed that modifications to the cyclopropane ring could enhance or diminish biological activity. For example, adding electron-withdrawing groups at specific positions improved efficacy against target cells .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms cyclopropane ring geometry (e.g., geminal coupling constants ≈ 5–10 Hz) and Boc group integration .
- IR Spectroscopy : Identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, ester C=O at ~1740 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 218.26) and detects impurities .
How does the Boc group influence reactivity in peptide coupling vs. other protecting groups?
Advanced
The Boc group’s steric bulk and acid-labile nature make it advantageous for orthogonal protection in solid-phase peptide synthesis (SPPS):
- Acid Stability : Boc requires strong acids (e.g., TFA) for cleavage, enabling sequential deprotection when paired with base-labile groups (e.g., Fmoc) .
- Steric Effects : Slows coupling kinetics compared to smaller groups (e.g., Cbz), necessitating optimized coupling reagents (e.g., HATU vs. DCC) .
- Comparative Studies : Boc-protected intermediates show higher crystallinity than Fmoc analogs, aiding purification .
What are its primary applications in medicinal chemistry research?
Q. Basic
- Peptide Mimetics : Serves as a constrained scaffold to mimic β-turn structures in bioactive peptides .
- Enzyme Inhibitors : Used to design transition-state analogs targeting proteases (e.g., HIV-1 protease) .
- Prodrug Synthesis : Facilitates slow-release formulations via ester hydrolysis under physiological conditions .
How do solvent polarity and temperature affect its stability during storage or reactions?
Q. Advanced
- Solvent Effects : Hydrolytic degradation accelerates in polar protic solvents (e.g., water, methanol). Use anhydrous aprotic solvents (e.g., THF) for long-term storage .
- Temperature : Degrades above 40°C; refrigerated (2–8°C) storage in inert atmospheres (N₂/Ar) is recommended.
- Stability Assays : Monitor via HPLC for byproduct formation (e.g., free amine or carboxylic acid) .
What safety precautions are necessary for laboratory handling?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- PPE : Nitrile gloves, lab coat, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
How to resolve contradictory data in reaction yields or byproduct formation?
Q. Advanced
- Parameter Screening : Systematically vary catalysts, solvents, and temperatures in Design of Experiments (DoE) frameworks .
- Analytical Triangulation : Cross-validate purity using HPLC, NMR, and LC-MS to identify overlooked impurities .
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
